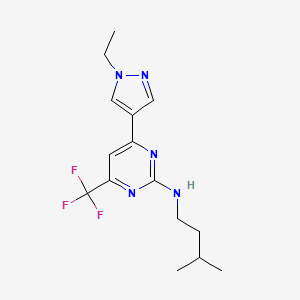
4-(1-ethyl-1H-pyrazol-4-yl)-N-(3-methylbutyl)-6-(trifluoromethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1-Ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopentylamine is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-Ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopentylamine typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine intermediates. The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazine and 1,3-dicarbonyl compounds . The pyrimidine ring can be synthesized via condensation reactions involving amidines and β-dicarbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate catalysts and solvents . The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-Ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopentylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halogens, alkylating agents) . Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups .
Scientific Research Applications
N-[4-(1-Ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopentylamine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.
Agrochemistry: It can be used in the development of new agrochemicals, such as herbicides and pesticides.
Materials Science: The compound’s unique structure makes it suitable for use in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[4-(1-Ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopentylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects . The trifluoromethyl group and the heterocyclic rings play a crucial role in determining the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1-Ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine
- N-[4-(1-Ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-ethylamine
- N-[4-(1-Ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-propylamine
Uniqueness
N-[4-(1-Ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopentylamine is unique due to its specific combination of functional groups and structural features. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the pyrazole and pyrimidine rings contribute to its biological activity and versatility .
Properties
Molecular Formula |
C15H20F3N5 |
|---|---|
Molecular Weight |
327.35 g/mol |
IUPAC Name |
4-(1-ethylpyrazol-4-yl)-N-(3-methylbutyl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C15H20F3N5/c1-4-23-9-11(8-20-23)12-7-13(15(16,17)18)22-14(21-12)19-6-5-10(2)3/h7-10H,4-6H2,1-3H3,(H,19,21,22) |
InChI Key |
WWSSVQITEKLZDB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=CC(=NC(=N2)NCCC(C)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















